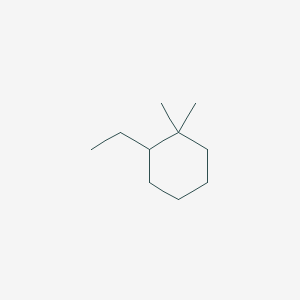
2-Ethyl-1,1-dimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1,1-dimethylcyclohexane is an organic compound with the molecular formula C10H20. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing a ring of carbon atoms. This compound is characterized by a cyclohexane ring substituted with an ethyl group and two methyl groups at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,1-dimethylcyclohexane can be achieved through various organic reactions. One common method involves the alkylation of cyclohexane derivatives. For instance, starting with 1,1-dimethylcyclohexane, an ethyl group can be introduced at the 2-position using ethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation and alkylation processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in the chemical industry.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1,1-dimethylcyclohexane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of ethyl-1,1-dimethylcyclohexanol, ethyl-1,1-dimethylcyclohexanone, or corresponding carboxylic acids.
Reduction: Formation of simpler hydrocarbons like ethylcyclohexane.
Substitution: Formation of halogenated derivatives like 2-ethyl-1,1-dimethylcyclohexyl chloride.
Scientific Research Applications
2-Ethyl-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a model compound in studying the conformational analysis of disubstituted cyclohexanes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 2-Ethyl-1,1-dimethylcyclohexane exerts its effects involves its interaction with molecular targets and pathways. The compound’s conformational stability and steric effects play a crucial role in its reactivity and interactions. The presence of bulky substituents like ethyl and methyl groups influences its conformational preferences and steric hindrance, affecting its chemical behavior.
Comparison with Similar Compounds
1,1-Dimethylcyclohexane: Lacks the ethyl group, making it less sterically hindered.
2-Ethylcyclohexane: Lacks the additional methyl groups, resulting in different conformational preferences.
1,2-Dimethylcyclohexane: Has methyl groups at different positions, leading to different steric interactions.
Uniqueness: 2-Ethyl-1,1-dimethylcyclohexane is unique due to the specific arrangement of its substituents, which significantly influences its conformational stability and reactivity. The presence of both ethyl and methyl groups at the 1-position creates a distinct steric environment, making it an interesting compound for conformational studies and synthetic applications.
Properties
CAS No. |
824-15-7 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
2-ethyl-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-4-9-7-5-6-8-10(9,2)3/h9H,4-8H2,1-3H3 |
InChI Key |
HIVFIUIKABOGIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)
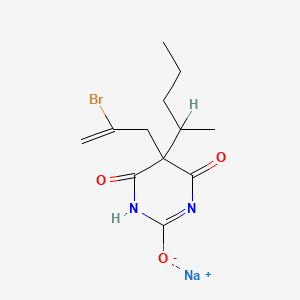
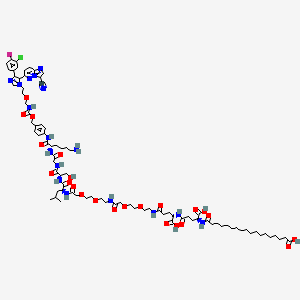
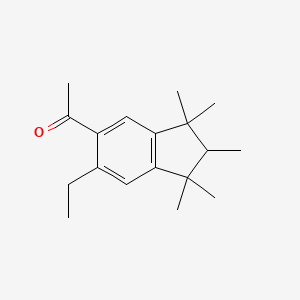

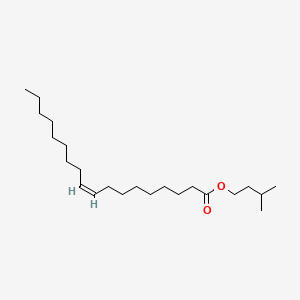
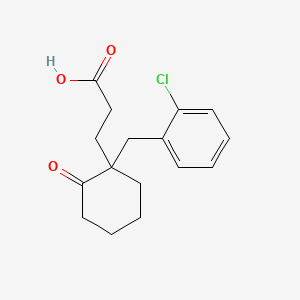
![(1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate](/img/structure/B14753267.png)
![tert-butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14753270.png)
![2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol](/img/structure/B14753285.png)
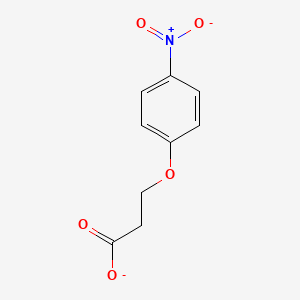
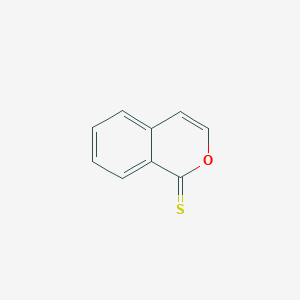
![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
